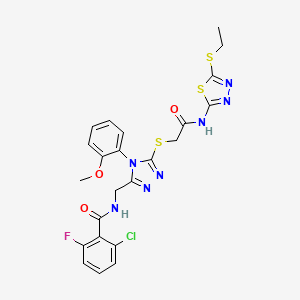

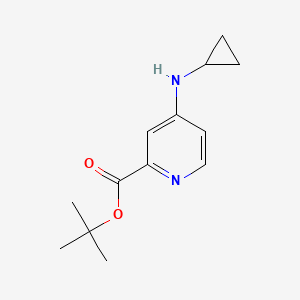

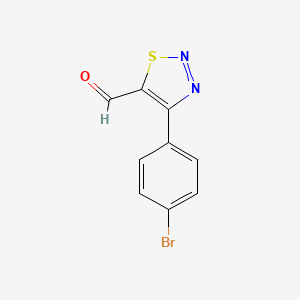

(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione, also known as CID 1067700, is a small molecule that has been studied for its potential therapeutic applications in various diseases. It is a synthetic compound that belongs to the class of imidazolidine-2,4-dione derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

One-Pot Synthesis Techniques : The efficient synthesis of imidazolidine-2,4-dione derivatives, including those with potential similarity to "(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione," has been achieved through one-pot microwave-assisted methods. These approaches yield optically pure derivatives, indicating a streamlined method for generating compounds with potential application in medicinal chemistry and material science (Brouillette et al., 2007).

Biological Activities

Antidiabetic Properties : Research on thiazolidine-2,4-diones, a related class of compounds, has shown significant hypoglycemic activity, indicating potential applications in the treatment of diabetes. The structural modifications and evaluation of these compounds reveal insights into their mechanism of action and efficacy, suggesting a path for developing new therapeutic agents (Oguchi et al., 2000).

Corrosion Inhibition : Imidazolidine-2,4-dione derivatives have been identified as effective corrosion inhibitors for metals in acidic solutions. Their adsorption behavior and inhibition efficiency are of significant interest for protecting materials in industrial applications (Elbarki et al., 2020).

Material Science Applications

Electrochemical Studies : The electrochemical behavior of imidazolidine derivatives has been analyzed for their potential as corrosion inhibitors. Theoretical calculations based on density functional theory (DFT) have helped to elucidate the efficiency of these compounds, providing a foundation for their application in material protection and preservation (Cruz et al., 2004).

Pharmaceutical Development

Antinociceptive Effects : Studies on hydantoin derivatives have explored their potential therapeutic applications, including antinociceptive effects. Such research provides valuable insights into the development of new drugs for pain management, highlighting the versatility of imidazolidine-2,4-dione compounds in pharmaceutical research (Queiroz et al., 2015).

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, have been found to inhibit cox-2 .

Mode of Action

It’s known that pyrrolidine derivatives can inhibit cox-2 with ic50 values in the range of 1–8 µm . This suggests that the compound might interact with its targets by binding to the active site and inhibiting the enzyme’s function.

Biochemical Pathways

The inhibition of cox-2 by pyrrolidine derivatives can affect the synthesis of prostaglandins, which are involved in inflammation and pain pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

The inhibition of cox-2 by pyrrolidine derivatives can lead to a decrease in the production of prostaglandins, which may result in reduced inflammation and pain .

Propriétés

IUPAC Name |

3-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-14(7-6-12-4-2-1-3-5-12)18-9-8-13(11-18)19-15(21)10-17-16(19)22/h1-7,13H,8-11H2,(H,17,22)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHAYVMAMVTAHJ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2904929.png)

![N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)

![3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2904935.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)

![1-Ethyl-4-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2904947.png)